
Iturin A8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iturin A8 is a cyclic lipopeptide belonging to the iturin family, which is produced by Bacillus subtilis and related bacteria. This compound is known for its potent antifungal properties and low toxicity, making it a promising candidate for applications in biomedicine and biocontrol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iturin A8 is biosynthesized by non-ribosomal peptide synthetases (NRPSs) in Bacillus species. The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC. These genes encode enzymes responsible for the synthesis of the β-amino fatty acid chain and the cyclic heptapeptide .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and metabolic engineering. For instance, overexpression of acetyl-CoA carboxylase and ACP S-malonyltransferase in Bacillus amyloliquefaciens has been shown to significantly increase the yield of this compound . Additionally, optimizing pH control and carbon source consumption in biofilm reactors can further enhance production .
Análisis De Reacciones Químicas
Types of Reactions: Iturin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or for analytical purposes.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit enhanced antifungal activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, iturin A8 is used as a biosurfactant due to its ability to reduce surface tension and enhance emulsions. This property is valuable in various industrial applications, including soil remediation and microbial enhanced oil recovery .
Biology: this compound exhibits strong antifungal properties, making it useful in biocontrol to protect plants from pathogenic fungi.
Medicine: Emerging research suggests that this compound has anticancer properties, making it a candidate for cancer treatment. Additionally, its antibacterial and antiviral effects are being explored for potential therapeutic applications .
Industry: In the food industry, this compound is used as a biosurfactant to improve the texture and stability of food products. It also finds applications in the pharmaceutical and cosmetic industries for its antibacterial, antifungal, and anti-wrinkle properties .
Mecanismo De Acción
Iturin A8 exerts its effects by interacting with the cell membranes of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific molecular pathways involved in membrane synthesis and repair, making it highly effective against fungi and bacteria .
Comparación Con Compuestos Similares
Similar Compounds: Iturin A8 is part of the iturin family, which includes other isomers such as iturin A1, iturin A2, iturin A3, iturin A4, iturin A5, iturin A6, and iturin A7 . These compounds share similar structures but differ in the length of their fatty acid chains and the sequence of amino acids in the cyclic peptide.
Uniqueness: Compared to other iturin isomers, this compound is unique due to its specific fatty acid chain length and amino acid sequence, which contribute to its distinct antifungal properties. Its low toxicity and broad-spectrum activity make it particularly valuable for various applications in biomedicine and industry .
Propiedades
Fórmula molecular |
C51H80N12O14 |
|---|---|
Peso molecular |
1085.3 g/mol |
Nombre IUPAC |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74) |
Clave InChI |
SYWSRNVDWIDEAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)

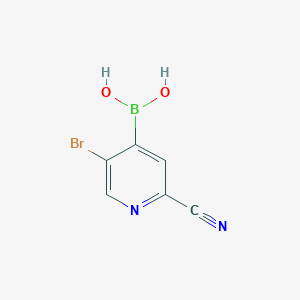
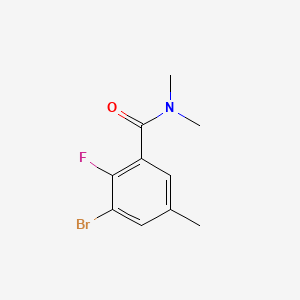
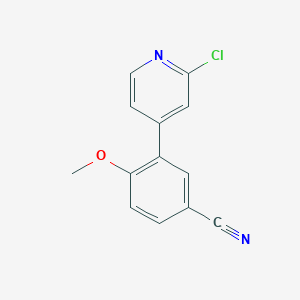
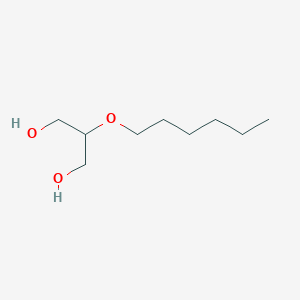
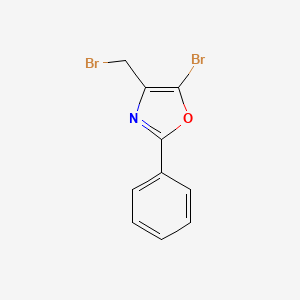
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

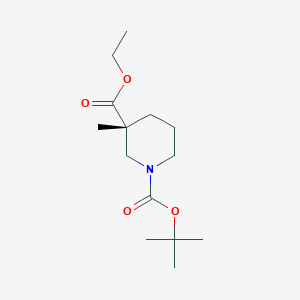
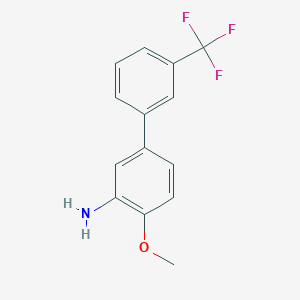
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

